Echitamidine

vasorelaxation monoterpene indole alkaloid structure-activity relationship

Echitamidine is a pentacyclic strychnos-type monoterpene indole alkaloid (MIA) first isolated from Alstonia species and later from Winchia calophylla. It belongs to the akuammicine subgroup of Strychnos alkaloids, characterized by a C20–C19 unsaturated ester sidechain and a 19S,20S stereochemical configuration.

Molecular Formula C20H24N2O3
Molecular Weight 340.4 g/mol
Cat. No. B1215145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEchitamidine
Synonymsechitamidine
Molecular FormulaC20H24N2O3
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC(C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC)O
InChIInChI=1S/C20H24N2O3/c1-11(23)13-10-22-8-7-20-14-5-3-4-6-15(14)21-18(20)17(19(24)25-2)12(13)9-16(20)22/h3-6,11-13,16,21,23H,7-10H2,1-2H3
InChIKeyDWLJVOJBWLYMJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Echitamidine Procurement Guide: Sourcing a Defined Strychnos-Type Monoterpene Indole Alkaloid with Validated Vasorelaxant Selectivity


Echitamidine is a pentacyclic strychnos-type monoterpene indole alkaloid (MIA) first isolated from Alstonia species and later from Winchia calophylla [1]. It belongs to the akuammicine subgroup of Strychnos alkaloids, characterized by a C20–C19 unsaturated ester sidechain and a 19S,20S stereochemical configuration [2]. The compound has been the subject of total synthesis campaigns that established scalable access to enantiopure material [3]. Its pharmacological interest stems from a profile distinct from both co-occurring alkaloids and close structural analogs, as detailed in the quantitative evidence below.

Why Echitamidine Cannot Be Replaced by Generic Alstonia or Strychnos Alkaloid Mixtures


Substituting echitamidine with an uncharacterized Alstonia alkaloid fraction or a structurally similar analog (e.g., echitamine, akuammicine) introduces uncontrolled variables that confound SAR interpretation and biological reproducibility. Within the strychnos MIA subclass, minor stereochemical alterations at C19/C20 or C16 convert an inactive scaffold into a selective ABCC10 inhibitor, while analogous changes sharply alter vasorelaxant potency by over two-fold [1]. Echitamidine itself is devoid of ABCC10 modulatory activity, a feature that makes it uniquely valuable as a matched negative control alongside active analogs such as alstolucines B and F [1]. Furthermore, its vasorelaxant EC₅₀ of 4.17 μM positions it as a mid-potency comparator that outperforms several co-isolated akuammicine-type alkaloids but is clearly differentiated from the most potent member of the series, demethylalstogustine (EC₅₀ 2.85 μM) [2]. Generic or mixed sourcing obscures these critical potency and selectivity distinctions and undermines procurement decisions predicated on defined pharmacological activity.

Echitamidine Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Procurement


Vasorelaxant Potency Rank-Order: Echitamidine Outperforms Several Co-Isolated Akuammicine-Type Alkaloids but Is Distinct from the Most Potent Analog

In a head-to-head evaluation of 26 monoterpene indole alkaloids isolated from Alstonia scholaris branches, echitamidine displayed a vasorelaxant EC₅₀ of 4.17 μM against phenylephrine-induced contraction in rat mesenteric arteries [1]. This potency was superior to 19,20-dihydroakuammicine (EC₅₀ 4.96 μM), alstolucine F (EC₅₀ 5.23 μM), 20-epi-antirhine (EC₅₀ 4.48 μM), and 3-epi-antirhine (EC₅₀ 9.19 μM) [1]. However, echitamidine was less potent than demethylalstogustine (EC₅₀ 2.85 μM), the strongest vasorelaxant in the series [1]. The reference vasodilator phentolamine mesylate gave an EC₅₀ of 0.12 μM [1]. This precise potency ranking—established under identical assay conditions—enables informed selection of echitamidine as either a mid-potency lead scaffold or a defined comparator for SAR campaigns targeting vascular smooth muscle relaxation.

vasorelaxation monoterpene indole alkaloid structure-activity relationship rat mesenteric artery

ABCC10 Efflux Pump Selectivity: Echitamidine as a Matched-Inactive Control for Alstolucine-Based Modulators

In biochemical ATPase assays, echitamidine showed no meaningful inhibition of the ABCC10 (MRP7) efflux pump, whereas its close structural analogs alstolucine B and alstolucine F inhibited ABCC10 ATPase activity by 40–50% at 12.5 μM and 50 μM, respectively [1]. All three compounds share the same pentacyclic Strychnos core and differ only in the oxidation state at C19 and C20. Alstolucine B and F also selectively inhibited ABCC10 over P-glycoprotein (P-gp) and resensitized ABCC10-transfected HEK293 cells to paclitaxel at 10 μM [1]. Echitamidine's complete lack of ABCC10 activity, despite near-identical core structure, makes it an indispensable matched negative control for experiments designed to validate on-target ABCC10 modulation by alstolucines or other Strychnos derivatives.

ABCC10 multidrug resistance efflux pump modulator Strychnos alkaloid selectivity profiling

Functional Divergence Within the Strychnos Series: Vasorelaxation Versus Cytotoxicity Drives Application-Specific Selection

A comprehensive phytochemical study of two Malayan Alstonia species evaluated 36 alkaloids in parallel for both antiproliferative and vasorelaxant activities [1]. Rhazinilam-type alkaloids (rhazinicine, nor-rhazinicine, rhazinal, rhazinilam) exhibited strong cytotoxicity against human KB, HCT-116, MDA-MB-231, and MRC-5 cell lines, whereas echitamidine, N4-demethylalstogustine, pneumatophorine, and undulifoline induced concentration-dependent vasorelaxation without accompanying cytotoxicity under the same assay conditions [1]. This binary functional divergence—cytotoxic versus vasorelaxant—within a single genus-derived alkaloid panel establishes echitamidine as a vasoactive, non-cytotoxic chemotype distinguished from the rhazinilam subclass. Researchers requiring a vasorelaxant probe free of confounding antiproliferative effects can therefore rationally select echitamidine over rhazinicine or rhazinilam.

functional selectivity cytotoxicity vasorelaxation Alstonia alkaloid therapeutic window

Radiosensitizing Derivative: Echitamidine-N-Oxide-19-O-β-D-Glucopyranoside (EOG) Confers a Distinct Radiomodulatory Application Not Shared by the Parent Alkaloid

The glycosylated N-oxide derivative of echitamidine, EOG, exhibits radiosensitizing activity with a clonogenic IC₅₀ of 20 µg/mL (6 h treatment) in KB human carcinoma cells exposed to 2 Gy γ‑radiation [1]. EOG treatment enhanced radiation-induced micronuclei formation approximately 3‑fold at 0.5 Gy and 1.5‑fold at 3–4 Gy, increased lactate dehydrogenase activity, elevated lipid peroxidation, and depleted glutathione levels compared to radiation alone [1]. The parent alkaloid echitamidine did not display comparable radiosensitizing properties in parallel assessments, indicating that the N‑oxide glucoside modification introduces a therapeutically relevant activity orthogonal to echitamidine's vasorelaxant and ABCC10-inactive profile.

radiosensitizer echitamidine derivative KB carcinoma DNA damage clonogenic assay

Echitamidine Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Vasorelaxant Screening Libraries and Cardiovascular SAR Programs

Echitamidine serves as a well-defined, mid-potency reference compound (EC₅₀ 4.17 μM) in vasorelaxation screening cascades [1]. Its activity, benchmarked against seven co-assayed akuammicine-type alkaloids in a single standardized assay, provides a reproducible comparator for novel synthetic or natural-product-derived vasodilators. Procurement of homogeneous echitamidine eliminates the batch-to-batch variability inherent in crude Alstonia extracts, ensuring that SAR conclusions are based on the activity of a single molecular entity rather than an undefined mixture [1].

ABCC10-Mediated Multidrug Resistance Studies Requiring a Structurally Matched Negative Control

In programs targeting ABCC10 (MRP7) for multidrug-resistant cancer reversal, echitamidine is the only commercially accessible Strychnos alkaloid that shares the full pentacyclic core with the active modulators alstolucine B and F yet is completely devoid of ABCC10 ATPase inhibition [2]. This property makes it essential for dose–response experiments that must discriminate between ABCC10-specific modulation and nonspecific cytotoxicity or membrane perturbation. Using an uncharacterized alkaloid mixture, or even the structurally related echitamine, would introduce uncontrolled ABCC10 modulatory activity and invalidate selectivity claims [2].

Natural Product-Derived Radiosensitizer Development Using Echitamidine as a Synthetic Precursor

Echitamidine is the direct synthetic precursor to echitamidine-N-oxide-19-O-β-D-glucopyranoside (EOG), a validated radiosensitizer that potentiates γ‑radiation-induced DNA damage in KB carcinoma cells [3]. Industrial or academic medicinal chemistry teams can procure enantiopure echitamidine (available via total synthesis) to generate EOG and related analogs for structure–activity relationship studies aimed at optimizing the radiosensitization-to-toxicity ratio. This application is uniquely enabled by echitamidine and is not accessible from the more cytotoxic rhazinilam-type alkaloids [3].

Functional Selectivity Profiling in Natural Product Drug Discovery Panels

Echitamidine's position within the Alstonia alkaloid landscape—vasorelaxant but non-cytotoxic, inactive against ABCC10—makes it a valuable reference for multi-parameter selectivity profiling [4]. When screening compound libraries for cardiovascular versus anticancer indications, including echitamidine as one of several defined-activity reference standards allows assay biologists to calibrate functional selectivity thresholds. This application leverages the compound's well-characterized binary activity profile established through parallel cytotoxicity and vasorelaxation testing of 36 structurally characterized alkaloids [4].

Quote Request

Request a Quote for Echitamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.